molecular formula C10H10FNO4 B2666265 1,2-Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate CAS No. 2344681-26-9

1,2-Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate

Cat. No.: B2666265
CAS No.: 2344681-26-9
M. Wt: 227.191
InChI Key: ZUZQWQKRVUPOEV-UHFFFAOYSA-N
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Description

1,2-Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate is a chemical compound with the molecular formula C10H10FNO4 and a molecular weight of 227.19 g/mol . It is also known by its IUPAC name, dimethyl 4-amino-3-fluorophthalate . This compound is characterized by the presence of a fluorine atom, an amino group, and two ester groups attached to a benzene ring, making it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate can be synthesized through a multi-step process involving the following key steps:

    Nitration: The starting material, 1,2-dimethylbenzene, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Fluorination: The fluorine atom is introduced through electrophilic aromatic substitution using a fluorinating agent like fluorine gas or a fluorine-containing compound.

    Esterification: Finally, the carboxylic acid groups are esterified using methanol and a strong acid catalyst to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Common industrial methods include the use of automated reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,2-dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4-amino-3-chlorobenzene-1,2-dicarboxylate
  • Dimethyl 4-amino-3-bromobenzene-1,2-dicarboxylate
  • Dimethyl 4-amino-3-iodobenzene-1,2-dicarboxylate

Uniqueness

1,2-Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions compared to its halogenated analogs .

Properties

IUPAC Name

dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c1-15-9(13)5-3-4-6(12)8(11)7(5)10(14)16-2/h3-4H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZQWQKRVUPOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)N)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344681-26-9
Record name 1,2-dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate
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